molecular formula C13H17FO B3048617 1-Heptanone, 1-(4-fluorophenyl)- CAS No. 1766-85-4

1-Heptanone, 1-(4-fluorophenyl)-

Cat. No. B3048617
CAS RN: 1766-85-4
M. Wt: 208.27 g/mol
InChI Key: XSLBFDHIAHPUBK-UHFFFAOYSA-N
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Description

1-Heptanone, 1-(4-fluorophenyl)- is a chemical compound with the molecular formula C13H17FO . It is an aromatic ketone with a seven-carbon chain and a fluorine-substituted phenyl group attached to the ketone functional group .


Synthesis Analysis

The synthesis of 1-Heptanone, 1-(4-fluorophenyl)- or its derivatives has been reported in various studies. For instance, a new fluorinated chalcone (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized in 90% yield and crystallized by a slow evaporation technique . Another study reported the synthesis and antioxidant activity of 1-(4-fluorophenyl)-1-alkyl-2-phenyl-3-morpholinopropan-1-ol hydrochlorides .


Molecular Structure Analysis

The molecular structure of 1-Heptanone, 1-(4-fluorophenyl)- has been characterized by various spectroscopic methods. The compound has a molecular weight of 208.27 . A study reported the full structural characterization of a similar compound using scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, 1H, 13C and 19F nuclear magnetic resonance, thermal gravimetric analysis (TGA), differential scanning calorimetry (DSC), Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction (XRD) and Hirshfeld surface (HS) analysis .

Scientific Research Applications

Thermophysical Property Research

Specific Scientific Field

This field involves the study of thermophysical properties of various compounds, including "1-Heptanone, 1-(4-fluorophenyl)-" .

Application Summary

The compound’s thermophysical properties are critically evaluated, providing valuable data for researchers and industries .

Results or Outcomes

The data provided includes a range of temperatures and pressures, providing a comprehensive resource for those studying the compound’s thermophysical properties .

Solvent Applications

Specific Scientific Field

This involves the use of solvents in various industries, including paints, coatings, and adhesives .

Application Summary

Heptanone, a related compound, serves as an effective solvent for a wide variety of organic compounds . It’s often used in paints, coatings, and adhesives for its excellent solvency and fast evaporation rate .

Methods of Application

Heptanone is used as a solvent due to its low polarity . It can dissolve a wide variety of organic compounds, making it useful in various industries .

Results or Outcomes

The use of heptanone as a solvent has proven effective in various industries, particularly in the production of paints, coatings, and adhesives .

Flavor and Fragrance Industry

Specific Scientific Field

This field involves the creation of flavors and fragrances for various products, including cosmetics and personal care products .

Application Summary

Heptanone, a related compound, is used in the flavor and fragrance industry due to its distinctive fruity and cheese-like odor . It’s often incorporated into cheese flavorings and fruit fragrances .

Methods of Application

Heptanone is added to various products to impart a specific flavor or fragrance . The amount used can vary depending on the desired intensity of the flavor or fragrance .

Results or Outcomes

The use of heptanone in the flavor and fragrance industry has proven effective, with its distinctive odor enhancing the sensory appeal of various products .

Environmental Impact Study

Specific Scientific Field

This field involves the study of the environmental impact of various compounds, including "1-Heptanone, 1-(4-fluorophenyl)-" .

Application Summary

Heptanone, a related compound, has the potential to contribute to environmental pollution if not managed properly . Its release into the environment, mainly through industrial waste, can impact both aquatic and terrestrial ecosystems .

Methods of Application

Environmental impact studies involve the collection and analysis of data related to the release and dispersion of the compound in the environment . This can include monitoring levels in air, water, and soil, as well as studying the effects on wildlife .

Results or Outcomes

These studies provide valuable information on the environmental impact of the compound, helping to inform regulations and guidelines for its safe use and disposal .

Biofuels and Pharmaceuticals Production

Specific Scientific Field

This field involves the production of biofuels and pharmaceuticals .

Application Summary

Research into the potential uses and effects of heptanone is ongoing . Its properties as a solvent are being further explored, with potential applications in novel areas such as the production of biofuels and pharmaceuticals .

Methods of Application

Heptanone can be used in the production process of biofuels and pharmaceuticals due to its excellent solvency . The exact methods of application would depend on the specific biofuel or pharmaceutical being produced .

Results or Outcomes

The use of heptanone in the production of biofuels and pharmaceuticals is still under research . However, its potential applications in these areas are promising .

Regulatory Aspects

Specific Scientific Field

This field involves the regulation of industrial chemicals .

Application Summary

Heptanone, like other industrial chemicals, is regulated by various international and national bodies to ensure its safe usage, handling, and disposal .

Methods of Application

Regulatory bodies such as the Occupational Safety and Health Administration (OSHA) in the United States stipulate permissible exposure limits for workers handling heptanone . Regulations regarding its disposal aim to prevent environmental contamination .

Results or Outcomes

It’s essential for industries using heptanone to comply with these regulations . These regulations help ensure the safe usage, handling, and disposal of heptanone, minimizing its environmental impact .

properties

IUPAC Name

1-(4-fluorophenyl)heptan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO/c1-2-3-4-5-6-13(15)11-7-9-12(14)10-8-11/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLBFDHIAHPUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474100
Record name 1-Heptanone, 1-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Heptanone, 1-(4-fluorophenyl)-

CAS RN

1766-85-4
Record name 1-Heptanone, 1-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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